(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone: . This compound features a benzo[d]thiazole ring system, a piperazine moiety, and a methylsulfonyl-substituted pyrrolidinone group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The compound contains a piperazine ring and a benzo[d]thiazol-2-yl group, which are common in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors . Benzo[d]thiazol-2-yl group is often associated with anticancer and antimicrobial activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Similar compounds have been shown to affect pathways related to inflammation and pain .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with o-aminothiophenol to form 4-chlorobenzo[d]thiazol-2-amine. This intermediate is then subjected to further reactions to introduce the piperazine and pyrrolidinone groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitrogen atoms in the piperazine ring can be reduced to form amines.
Substitution: : The chlorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential anti-inflammatory and analgesic properties.
Medicine: : Its derivatives may be explored for therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole ring, piperazine moiety, and methylsulfonyl-substituted pyrrolidinone group. Similar compounds include:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: : These compounds have been studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: : These derivatives also exhibit anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-27(24,25)22-7-3-5-13(22)16(23)20-8-10-21(11-9-20)17-19-15-12(18)4-2-6-14(15)26-17/h2,4,6,13H,3,5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUQQIEZRFZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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